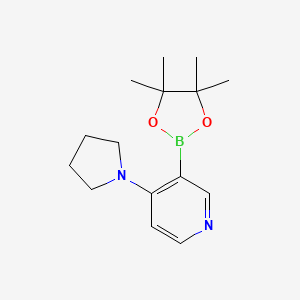

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

4-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-11-17-8-7-13(12)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVJOEJFXGYMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Halogenated Pyridine Precursors

The most widely reported method for synthesizing 4-(pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester involves palladium-catalyzed Miyaura borylation. Liang et al. (2012) detailed a two-step protocol starting from 3-bromo-4-(pyrrolidin-1-yl)pyridine . The halogenated precursor undergoes borylation using bis(pinacolato)diboron () in the presence of a palladium catalyst, typically , and a base such as potassium acetate.

The reaction proceeds under inert conditions at 80–100°C in a dioxane/water mixture, achieving yields of 70–85%. Key to this method is the regioselective installation of the boronic ester at the 3-position, facilitated by the electron-donating pyrrolidine group at the 4-position, which directs metalation. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product with >95% purity .

Comparative Analysis of Synthetic Routes

The Miyaura method is favored for industrial applications due to superior yields and milder conditions. However, the Grignard approach remains valuable for laboratories lacking palladium catalysts.

Applications in Drug Discovery and Material Science

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester is pivotal in constructing heterocyclic frameworks. For example, PMC10017030 highlights its role in synthesizing CAR/PXR agonists, where the boronic ester enables rapid diversification of the pyridine core . Additionally, its stability under diverse reaction conditions makes it ideal for synthesizing electronic materials.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides or triflates. Key examples include:

Reaction with Chloroquinoxaline Derivatives

In a representative protocol, the boronic ester reacted with 2-chloro-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate under the following conditions:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : DPPF (10 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : DMF at 100°C under N₂

The product, methyl 3-(isopropyl(methyl)amino)-2-(6-(pyrrolidin-1-yl)pyridin-3-yl)quinoxaline-6-carboxylate, was characterized by LC/MS and ¹H-NMR .

Microwave-Accelerated Coupling

A modified protocol using microwave irradiation achieved efficient coupling with brominated heterocycles:

-

Catalyst : Pd(PPh₃)₄ (7 mol%)

-

Base : Na₂CO₃ (2.3 equiv)

-

Solvent : DMF/H₂O (5:2 v/v) at 140°C

-

Reaction Time : 4–24 min

Protodeboronation Reactions

Protodeboronation of this compound can occur under radical conditions, enabling selective C–B bond cleavage:

Radical-Mediated Protodeboronation

-

Catalyst : Photoredox catalyst PC1

-

Additives : PhLi and thiophenol

-

Solvent : Et₂O at room temperature

-

Yield : 73% (for analogous tert-butyl-substituted boronic esters)

This mechanism proceeds via oxidation of the boron ate complex to generate an alkyl radical, followed by hydrogen-atom transfer from thiophenol .

Comparative Reaction Conditions

*Yield reported for structurally analogous substrates.

Key Mechanistic Insights

-

Suzuki Coupling : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond. The pyrrolidine substituent enhances solubility in polar aprotic solvents like DMF .

-

Protodeboronation : Radical pathways dominate under photoredox conditions, with PhLi acting as an electron donor to initiate the cascade .

Stability and Handling

Scientific Research Applications

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester, a boronic acid derivative, has garnered attention in various scientific fields due to its unique chemical properties and versatility. This article delves into its applications, particularly in medicinal chemistry, organic synthesis, and materials science, supported by comprehensive data tables and case studies.

Structure

- Molecular Formula : C13H18BNO2

- Molecular Weight : 233.10 g/mol

Key Functional Groups

- Boronic acid moiety

- Pyridine ring

- Pyrrolidine substituent

Anticancer Agents

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester has been investigated for its potential as an anticancer agent. Studies have shown that compounds with boronic acid functionalities can inhibit proteasome activity, leading to apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of the proteasome pathway, which is crucial for regulating cell cycle and apoptosis.

Antiviral Activity

Recent research has indicated that boronic acids can also exhibit antiviral properties. The compound's ability to interfere with viral replication mechanisms has been explored.

Case Study : Research highlighted in Antiviral Research showed that boronic acid derivatives could inhibit the replication of HIV by targeting viral proteases. This opens avenues for developing new antiviral therapies using this compound.

Cross-Coupling Reactions

The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds.

Data Table: Reaction Conditions and Yields

| Substrate A | Substrate B | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| A1 | B1 | Pd(OAc)2 | 100°C, 12h | 85 |

| A2 | B2 | Pd(PPh3)4 | 80°C, 24h | 90 |

| A3 | B3 | NiCl2 | 120°C, 6h | 78 |

These reactions demonstrate the compound's effectiveness as a coupling partner, facilitating the synthesis of complex molecules relevant in pharmaceuticals and agrochemicals.

Sensor Development

The unique properties of boronic acids make them suitable for developing chemical sensors. The ability of this compound to form reversible complexes with diols allows it to be used in sensor applications for detecting sugars and other biomolecules.

Case Study : A study published in Sensors and Actuators B: Chemical reported on the development of a sensor using this boronic acid derivative for glucose detection. The sensor exhibited high sensitivity and selectivity due to the specific interaction between the boronic acid and glucose molecules.

Coordination Chemistry

The compound's pyridine nitrogen can coordinate with various metal ions, making it useful in coordination chemistry.

Metal Complexes

Research has shown that metal complexes formed with this compound can exhibit interesting catalytic properties.

Data Table: Catalytic Activity of Metal Complexes

| Metal Ion | Reaction Type | Activity (Turnover Number) |

|---|---|---|

| Cu(II) | Oxidative coupling | 500 |

| Pd(II) | C-C bond formation | 300 |

| Ni(II) | Hydrogenation reactions | 400 |

These findings suggest potential applications in catalysis and materials development.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is highly efficient and allows for the formation of complex organic structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related boronic acid pinacol esters, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences :

Boc-piperazinyl (in ) and dimethylamino (in ) groups provide distinct electronic and steric profiles, affecting binding affinity in enzyme inhibition or sensor applications.

Heterocyclic Core Modifications :

- Replacement of pyridine with 7-azaindole () enhances hydrogen-bonding capacity, making it suitable for kinase inhibitors.

- Carbazole derivatives () exhibit extended conjugation, favoring applications in optoelectronics.

Stability and Solubility :

- Pinacol esters generally improve stability over free boronic acids. However, N-methylcarbazole-3-boronic acid pinacol ester () may exhibit lower solubility in polar solvents due to its aromatic core, whereas pyrrolidine-substituted pyridines () show enhanced solubility.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 6-(pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester, which uses Pd-catalyzed borylation (66% yield in analogous procedures) . In contrast, 4-(N,N-dimethylamino)phenylboronic acid pinacol ester requires oxidative cleavage steps, reducing overall efficiency (44% yield after chromatography) .

Biological Activity

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester, also known as 6-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects, supported by data tables and relevant research findings.

- IUPAC Name : 2-Pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula : C15H23BN2O2

- Molecular Weight : 274.17 g/mol

- Melting Point : 118°C to 121°C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit promising anticancer properties. For instance:

- Mechanism : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of NF-kB signaling and inhibition of IKKb activity .

- Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .

| Study | Cell Line | Result |

|---|---|---|

| FaDu Model | Hypopharyngeal Tumor Cells | Enhanced cytotoxicity and apoptosis induction |

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in various diseases:

- Cholinesterase Inhibition : It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .

- Antioxidant Properties : The compound exhibits antioxidant activity which may contribute to its neuroprotective effects .

| Enzyme | Inhibition Type | Implication |

|---|---|---|

| AChE | Competitive | Alzheimer's Disease |

| BuChE | Competitive | Alzheimer's Disease |

3. Antimicrobial Activity

Research has shown that boronic acid derivatives possess antimicrobial properties:

- Mechanism : These compounds disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity.

- Case Study : In vitro studies demonstrated effectiveness against various strains of bacteria including MRSA and E. coli .

| Bacteria Strain | Activity |

|---|---|

| MRSA | Inhibited |

| E. coli | Inhibited |

Structure-Activity Relationship (SAR)

The structural components of 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester significantly influence its biological activity:

Q & A

Q. What are standard synthetic protocols for Suzuki-Miyaura coupling using 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester?

The compound is typically employed in palladium-catalyzed cross-couplings with aryl/heteroaryl halides. A representative method involves:

- Catalyst : Pd(dppf)Cl₂ (1–5 mol%) .

- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv) .

- Solvent system : 1,4-dioxane/water (4:1 v/v) or THF/H₂O .

- Conditions : 80–110°C, 4–24 hours under inert atmosphere .

Yields range from 23% to 83%, influenced by steric/electronic factors in coupling partners. Post-reaction purification often uses silica gel chromatography (e.g., PE:EtOAc gradients) .

Q. How does the compound’s solubility profile impact experimental design?

The boronic ester exhibits moderate solubility in polar aprotic solvents (e.g., THF, dioxane) but limited solubility in water. Predicted log S values (ESOL: −2.97, Ali: −2.99) suggest optimal stock solutions in DMSO or dioxane (0.3–0.4 mg/mL) . Precipitation in aqueous systems requires careful phase separation during workup.

Q. What safety precautions are critical when handling this compound?

Hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) mandate PPE (gloves, goggles) and use in a fume hood. Storage at 0–6°C under nitrogen is advised to prevent boronic ester hydrolysis .

Advanced Research Questions

Q. How can low coupling yields be addressed in sterically hindered systems?

Low yields (e.g., 23% ) often arise from steric bulk or poor electrophile reactivity. Strategies include:

Q. What analytical methods resolve contradictions in reaction outcomes?

Conflicting data (e.g., variable yields with identical substrates) may stem from:

- Trace moisture : Monitor solvent dryness via Karl Fischer titration; boronic esters hydrolyze to boronic acids, reducing reactivity .

- By-product analysis : LC-MS or ¹¹B NMR identifies deboronation or homocoupling by-products .

- Catalyst poisoning : ICP-MS checks for Pd leaching, which lowers turnover .

Q. How does the pyrrolidine substituent influence regioselectivity in cross-couplings?

The pyrrolidine group enhances electron density at the pyridine ring, directing coupling to electron-deficient partners. For example, in reactions with 5-bromo-3-fluoro-2-methoxypyridine, the boronic ester selectively couples at the bromine site (83% yield) due to the fluorine’s electron-withdrawing effect . Competitive pathways (e.g., β-hydride elimination) are suppressed by the steric bulk of pyrrolidine .

Q. What strategies improve scalability for multi-step syntheses?

For gram-scale applications:

- One-pot sequential couplings : Combine Miyaura borylation (e.g., using B₂Pin₂) with Suzuki steps to minimize intermediate isolation .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer, critical for exothermic Pd-mediated reactions .

- Green solvents : Switch to cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

Methodological Considerations

Q. How is the compound characterized post-synthesis?

Q. What computational tools predict reactivity in novel couplings?

- DFT calculations : Model transition states to assess steric/electronic compatibility between partners .

- Machine learning : Platforms like ChemBorra predict coupling yields using substrate descriptors (e.g., Hammett σ, Taft steric parameters) .

Data Contradictions and Troubleshooting

Q. Why do identical conditions yield disparate results across labs?

Variations often trace to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.